![molecular formula C7H9N3 B13032154 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine CAS No. 1375302-66-1](/img/structure/B13032154.png)
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, making it a unique scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines can yield pyrrolopyrazine derivatives . Another approach involves the use of multicomponent reactions, such as the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., manganese triflate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds.
Aplicaciones Científicas De Investigación
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, pyrrolopyridine derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine include:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits various biological activities, including antimicrobial and antiviral properties.
1H-pyrrolo[2,3-b]pyridine: Studied for its potential as a fibroblast growth factor receptor inhibitor.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Propiedades
Número CAS |
1375302-66-1 |
|---|---|
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H9N3/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2,(H2,8,10) |
Clave InChI |
XDCBZTDTVJFJCU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)N=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


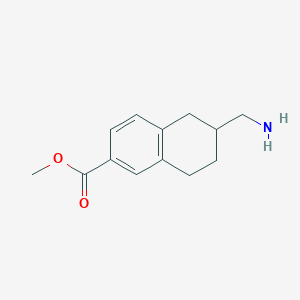
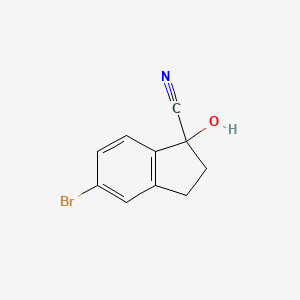
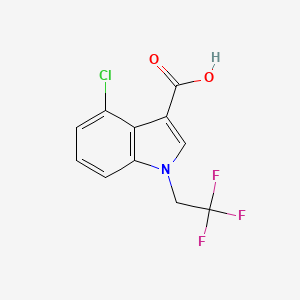
![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)


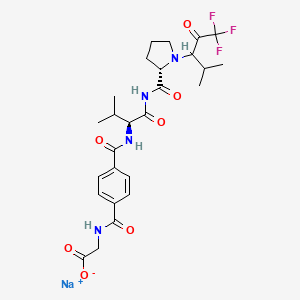
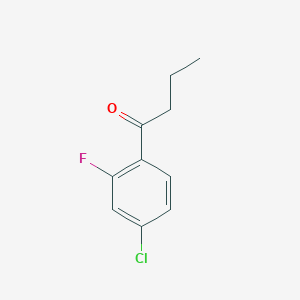
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)

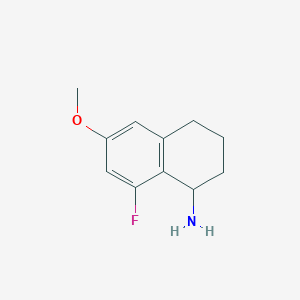


![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
